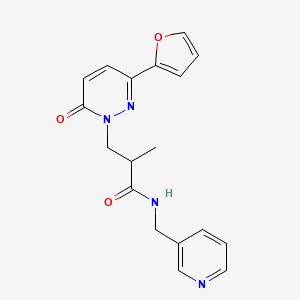

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic structures, such as furan and pyridazine rings, as well as an amide functional group. The furan ring, a five-membered oxygen-containing heterocycle, is known for its reactivity and is a key feature in various bioactive compounds. Pyridazine, a six-membered nitrogen-containing heterocycle, is also significant in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules containing furan and pyridazine rings can be achieved through various methods. One approach is the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which can provide access to highly functionalized polyheterocyclic compounds . Another method involves a metal-free three-component domino reaction that allows for the preparation of sulfonylated furan derivatives . Additionally, substituted pyridazinones can be synthesized from reactions of 5-substituted 3-(arylmethylidene)furan-2(3H)-ones with hydrazine hydrate, leading to heterocyclization in boiling ethanol .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its overall shape and electronic distribution. The presence of the furan and pyridazine rings suggests potential for aromaticity, which can influence the molecule's stability and reactivity. The amide linkage is another important structural feature that can affect the compound's conformation and hydrogen bonding capabilities.

Chemical Reactions Analysis

Furan-containing compounds can undergo various chemical reactions, including Diels-Alder reactions, as demonstrated by the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes to yield hetero-Diels–Alder adducts . The furan ring can also participate in ring-opening reactions under certain conditions, such as in the presence of HCl, leading to rearranged products . These reactions highlight the versatility of furan derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the amide group are likely to contribute to the compound's polarity, solubility, and potential for intermolecular interactions. The presence of aromatic rings could also affect the compound's UV-Vis absorption properties, making it potentially useful for photophysical studies. The exact properties would need to be determined experimentally.

Applications De Recherche Scientifique

Conversion to Heterocyclic Systems with Antiviral Activity

A study explored the conversion of furanones with a pyrazolyl group into various heterocyclic systems, showing promising antiviral activities. This research underscores the potential of structurally related compounds in developing new antiviral drugs (Hashem et al., 2007).

Synthesis of Novel Heterocyclic Compounds

Another research effort reported the synthesis of novel heterocyclic compounds, including aminofuro- and aminothienopyridazinones, demonstrating the versatility of furan derivatives in creating biologically active compounds (Koza et al., 2013).

Anti-inflammatory and Docking Studies

Research on pyridazinone derivatives, including those with benzo[b]furan moieties, evaluated their anti-inflammatory activity, highlighting the therapeutic potential of such compounds (Boukharsa et al., 2018).

Exploring Chemistry of Furans

A study investigated the chemistry of furans, leading to the synthesis of functionalized bis(furan-2-yl)methanes and dihydropyridazines, further indicating the wide applicability of furan derivatives in synthesizing new chemical entities (Lopes et al., 2015).

Orientations Futures

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210–6215. DOI: 10.1039/c9sc02067e

: Synthesis, antimycobacterial and antifungal evaluation of new pyridazin-3-ones with furan moieties. Journal of the Serbian Chemical Society, 85(11), 1411–1420. DOI: 10.2298/JSC190221014S

: Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(19), 6612–6636. [DOI: 10.1039

Propriétés

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-13(18(24)20-11-14-4-2-8-19-10-14)12-22-17(23)7-6-15(21-22)16-5-3-9-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDDXTFKNZXIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

methyl}carbamate](/img/structure/B2500273.png)

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)